molecular formula C18H22N2OS B2403300 N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide CAS No. 1385326-22-6

N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide

Cat. No.: B2403300
CAS No.: 1385326-22-6
M. Wt: 314.45
InChI Key: BJORRDNSKICRLQ-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as CT-1, is a novel compound that has been extensively studied for its potential therapeutic applications. CT-1 belongs to the class of cyclopropane carboxamides, which have shown promising results in various preclinical studies.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds are essential in pharmaceuticals, agrochemicals, and dyes. Research conducted by Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method demonstrates the utility of complex cyclopropane derivatives in forming diverse heterocyclic structures under catalytic conditions, emphasizing the synthetic versatility of cyclopropane-based compounds similar to N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in organic synthesis A. Bacchi et al., The Journal of Organic Chemistry, 2005.

Crystal Structure Characterization

The synthesis and structural characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been reported by Özer et al. (2009). These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with specific focus on crystal structure through X-ray diffraction studies. Such detailed structural elucidation provides insights into the molecular conformation, stability, and potential reactivity of cyclopropane derivatives, highlighting the significance of structural characterization in understanding the properties of compounds like this compound Cemal Koray Özer et al., Molecules, 2009.

Synthetic Applications in Organic Chemistry

Further research into the synthetic applications of cyclopropane derivatives showcases their potential in constructing complex molecules. For instance, the study by Guin et al. (2020) demonstrated the Lewis acid-catalyzed ring-opening 1,3-aminothiolation of donor-acceptor cyclopropanes, yielding γ-aminated α-thiolated malonic diesters. This methodology underscores the reactivity of cyclopropane derivatives in facilitating the construction of biologically relevant molecules through ring-opening transformations, potentially applicable to derivatives like this compound Avishek Guin et al., Organic Letters, 2020.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12(2)13-3-5-14(6-4-13)15-9-16(15)17(21)20-18(10-19)7-8-22-11-18/h3-6,12,15-16H,7-9,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORRDNSKICRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CCSC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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